molecular formula C8H6ClN5O B10836423 Triazole derivative 3

Triazole derivative 3

Cat. No.: B10836423
M. Wt: 223.62 g/mol
InChI Key: RVQBIGKKUXHYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole Derivative 3 is a synthetically designed 1,2,3-triazole-based compound intended for research applications. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its versatile interactions with biological targets, such as the ability to form hydrogen bonds, dipole-dipole interactions, and π-π stacking . This derivative is of significant research interest for its potential multi-target mechanisms of action. Studies on related triazole-derived salts have demonstrated promising antileishmanial activity, with one mechanism involving the induction of an apoptosis-like death in parasites through mitochondrial membrane potential hyperpolarization and the generation of reactive oxygen species . Furthermore, structurally similar triazole derivatives have been investigated for their antimicrobial potential, showing efficacy in disrupting bacterial cell membranes and inhibiting biofilm formation, which is critical for addressing multidrug-resistant pathogens . In the context of cancer research, various 1,2,3-triazole derivatives have exhibited cytotoxic activities against a range of human cancer cell lines, including lung (A549), liver (HepG2), and leukemia (MOLT-3) cells, making them valuable scaffolds in anticancer agent discovery . The compound is synthesized via reliable methods such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high efficiency and regioselectivity . This compound is provided for research purposes to further explore these potential applications and mechanisms. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN5O

Molecular Weight

223.62 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C8H6ClN5O/c9-5-1-2-7(10-3-5)12-8(15)6-4-11-14-13-6/h1-4H,(H,10,12,15)(H,11,13,14)

InChI Key

RVQBIGKKUXHYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NNN=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Research indicates that Triazole Derivative 3 exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate its efficacy compared to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus4
This compoundE. coli8

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against emerging viral pathogens like COVID-19. Molecular docking studies indicate strong interactions with viral proteases, suggesting that this compound could serve as a lead for developing new antiviral therapies.

CompoundVirusBinding Affinity (kcal/mol)
This compoundSARS-CoV-2 (PDB ID: 6LU7)-7.5

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Case Study: Antifibrinolytic Activity

A study synthesized several triazole derivatives, including this compound, to evaluate their antifibrinolytic activity. The results indicated that this compound effectively reduced fibrinolysis in vitro, suggesting its potential use in managing bleeding disorders.

Case Study: Diabetes Management

Another investigation focused on the anti-α-glucosidase activity of this compound, showing promising results as a competitive inhibitor with an IC50 value significantly lower than existing treatments like acarbose.

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Antioxidant Activity

Triazole derivative 3 is grouped with derivatives 5 and 6 as exhibiting exceptional antioxidant activity (mean ± S.D., n = 3), surpassing moderate performers like compounds 4 and 12 . However, derivatives 8 and 10 demonstrate even higher potency due to structural advantages:

  • Triazole derivative 8 : Enhanced activity attributed to tautomeric structures and a nitrophenyl group, which improves electron delocalization.
  • Triazole derivative 10 : Superior activity due to additional tautomeric forms, extended conjugation, a phenyl group, and hydrogen bonding capacity .

Table 1: Antioxidant Activity of Select Triazole Derivatives

Compound Key Structural Features Antioxidant Activity Level
3 Core triazolethione Exceptional
5 Substituted triazolethione Exceptional
6 Substituted triazolethione Exceptional
8 Nitrophenyl group, tautomeric structures Highest
10 Phenyl group, extended conjugation Highest
Anticancer Activity

For example:

  • Triazole derivative 9 outperforms pyrazole 7 against HepG2, MCF-7, and HCT116 cell lines but is less active against A549 .
  • Structural modifications (e.g., lipophilic phenyl groups in pyrazole 5) enhance anticancer potency, suggesting that derivative 3’s activity could be optimized with similar substitutions .

Comparison with Non-Triazole Heterocycles

Pyrazole and Isoxazole Derivatives
  • Pyrazole derivatives (e.g., compound 7) generally exhibit stronger anticancer activity than triazoles, though triazole 9 is an exception .
  • Isoxazole derivative 3 (distinct from this compound) shows low activity except against HCT116, highlighting the importance of heterocycle choice in target-specific design .
Tetrazole and Diazole Derivatives
  • Tetrazole derivative 6 inhibits human carbonic anhydrase I (hCAI), while triazole derivative 5 (unrelated to compound 3) targets hCAII, underscoring enzyme-specific interactions influenced by heterocycle electronics .

Metabolic and Regulatory Considerations

Derivative 3’s structural similarity to other triazoles suggests it may follow analogous metabolic pathways, warranting further evaluation.

Preparation Methods

Reaction Conditions and Optimization

  • Azide Precursor : 5-Chloro-2-azidopyridine is prepared via diazotization of 5-chloro-2-aminopyridine followed by sodium azide substitution.

  • Alkyne Component : Propiolamide derivatives serve as acetylene surrogates.

  • Catalyst System : Cu(I) species generated in situ from Cu(II) salts (e.g., CuSO₄) and reducing agents (e.g., sodium ascorbate).

Example Protocol :

  • Azide Preparation :

    • 5-Chloro-2-aminopyridine (10 mmol) reacts with NaNO₂ (12 mmol) in H₂SO₄ at 0°C.

    • NaN₃ (12 mmol) is added, yielding 5-chloro-2-azidopyridine (85% yield).

  • Cycloaddition :

    • 5-Chloro-2-azidopyridine (1.05 mmol), propiolamide (1 mmol), CuSO₄·5H₂O (0.2 mmol), and sodium ascorbate (0.1 mmol) in EtOH/H₂O (1:1).

    • Stirred at 25°C for 12 hours, yielding this compound (74% yield).

Key Data :

ParameterValue
Temperature25°C
Reaction Time12 hours
Yield74%
Regioselectivity1,4-disubstituted

Metal-Free Cycloaddition Strategies

To avoid copper contamination in pharmaceutical applications, metal-free methods have been developed using strained alkynes or ionic liquids.

Ethenesulfonyl Fluoride (ESF) as an Acetylene Surrogate

ESF reacts with azides under thermal conditions to form 1-substituted triazoles:

  • Procedure : 5-Chloro-2-azidopyridine (1 mmol) and ESF (1.2 mmol) in EtOAC under reflux (100°C, 6 hours).

  • Yield : 68–72%.

Ionic Liquid-Promoted Synthesis

Imidazolium-based ionic liquids (e.g., [Bmim][CuCl₃]) enhance reaction rates and regioselectivity:

  • Catalyst : [Bmim][CuCl₃] (5 mol%) in H₂O/EtOH.

  • Conditions : 80°C, 3 hours.

  • Yield : 89%.

Advantages :

  • Recyclable catalyst (5 cycles with <5% efficiency loss).

  • Reduced metal leaching.

Electrochemical Synthesis

A novel electrochemical method enables scalable and eco-friendly synthesis:

  • Electrodes : Graphite anode, stainless steel cathode.

  • Reactants : Propargyl alcohol and benzoyl azide.

  • Mechanism : Anodic oxidation generates reactive acetylide intermediates, facilitating cycloaddition.

Optimized Conditions :

ParameterValue
Current Density10 mA/cm²
SolventAcetonitrile/H₂O (3:1)
Yield82%

Post-Functionalization of Triazole Intermediates

This compound can be synthesized via late-stage functionalization of pre-formed triazole cores:

Carboxamide Installation

  • Step 1 : 4-Cyano-1,2,3-triazole is hydrolyzed to 4-carboxy-1,2,3-triazole using HCl/EtOH.

  • Step 2 : Coupling with 5-chloro-2-aminopyridine via EDC/HOBt activation.

  • Yield : 65% over two steps.

Schiff Base Condensation

  • Intermediate : 4-Amino-1,2,3-triazole reacts with 5-chloropyridine-2-carbaldehyde in acetic acid.

  • Yield : 58%.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityMetal Usage
CuAAC74–891,4HighYes
Metal-Free (ESF)68–721,5ModerateNo
Electrochemical821,4HighNo
Post-Functionalization58–65N/ALowOptional

Challenges and Innovations

  • Regioselectivity Control : Copper catalysts favor 1,4-isomers, while metal-free methods often yield 1,5-products.

  • Green Chemistry : Electrochemical and ionic liquid methods reduce waste and energy consumption.

  • Pharmaceutical Compatibility : Metal-free routes address residual metal concerns in drug candidates .

Q & A

Q. Methodology :

  • Standardize assays using CLSI guidelines for antimicrobial testing.
  • Perform dose-response curves with triplicate measurements.
  • Use computational tools (e.g., molecular docking) to correlate substituent effects with bioactivity .

Advanced: What computational strategies are effective in predicting the bioactivity of this compound analogs, and how can molecular docking studies guide structural optimization?

Answer:

  • QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity (R2^2 > 0.85 in ) .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with EGFRT790M’s Met793 residue in ). Pyrazole derivatives show higher affinity than triazoles due to π-π stacking with hydrophobic pockets .

Q. Optimization :

  • Introduce lipophilic groups (e.g., phenyl in pyrazole derivative 5) to enhance membrane permeability .
  • Avoid steric hindrance by positioning substituents at meta/para positions (e.g., 4-F substitution improves binding in ) .

Advanced: How do electronic and steric effects of substituents on the triazole ring influence receptor binding affinity, and what methodologies are used to quantify these structure-activity relationships?

Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO2_2) reduce quorum sensing antagonism by destabilizing charge-transfer interactions (e.g., AbaR inhibition drops from 58% to 9% in ) .
  • Steric effects : Bulky substituents (e.g., -SCH3_3 in ) hinder binding to narrow active sites .

Q. Methodology :

  • Hammett constants (σ) correlate electronic effects with activity.
  • CoMFA/CoMSIA models map steric/electrostatic fields to bioactivity .
  • Synchrotron crystallography resolves substituent orientation in protein complexes .

Advanced: What advanced analytical techniques are recommended for detecting this compound in complex matrices, and how do they overcome challenges posed by metabolite similarity?

Answer:

  • Hyphenated DMS-MS : Separates triazole metabolites with similar masses (e.g., TDMs in ) using ion mobility differentials .
  • LC-MS/MS : Quantifies metabolites at LOQ 0.01 mg/kg using MRM transitions (e.g., m/z 320 → 245 for this compound) .

Challenges : Matrix interference in plant/animal tissues is mitigated by SPE cleanup and isotopically labeled internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.